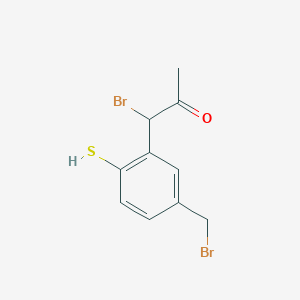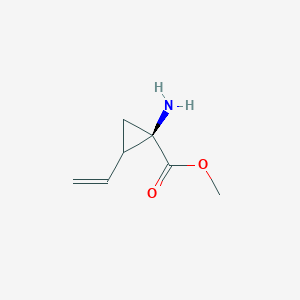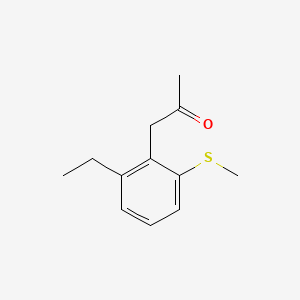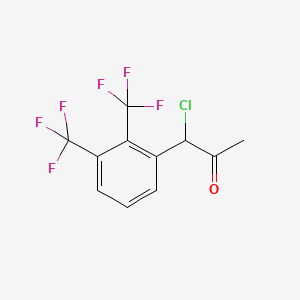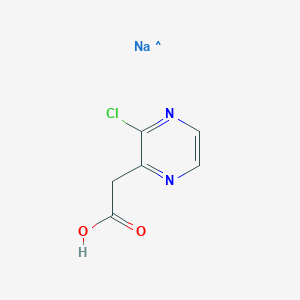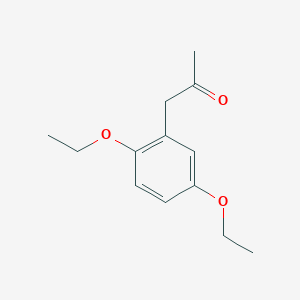
1-(2,5-Diethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of phenylpropanone, characterized by the presence of two ethoxy groups attached to the benzene ring at positions 2 and 5.
Métodos De Preparación
The synthesis of 1-(2,5-Diethoxyphenyl)propan-2-one typically involves the reaction of 2,5-diethoxybenzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the condensation of 2,5-diethoxybenzaldehyde with nitromethane under basic conditions, followed by reduction of the resulting nitro compound to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
1-(2,5-Diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzymatic transformations and receptor-mediated processes .
Comparación Con Compuestos Similares
1-(2,5-Diethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)propan-2-one: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
1-(2,4-Diethoxyphenyl)propan-2-one: The position of the ethoxy groups differs, leading to variations in chemical behavior and uses.
1-(3,4-Diethoxyphenyl)propan-2-one: Similar to the above, the position of the ethoxy groups influences its properties.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-6-7-13(16-5-2)11(9-12)8-10(3)14/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
MOQGRTWPZLCXJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



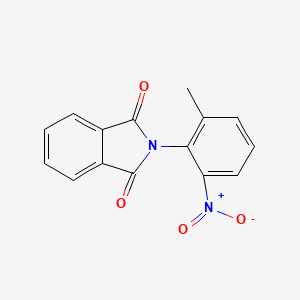

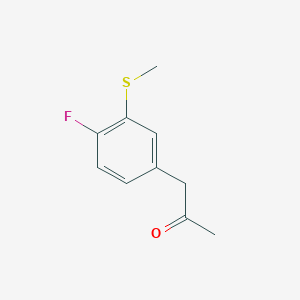
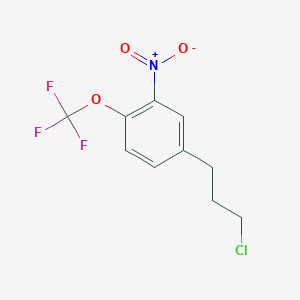
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
